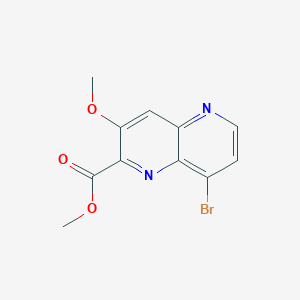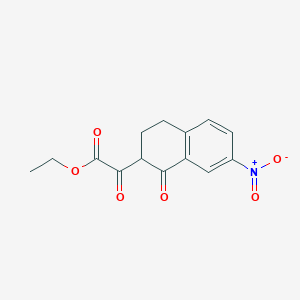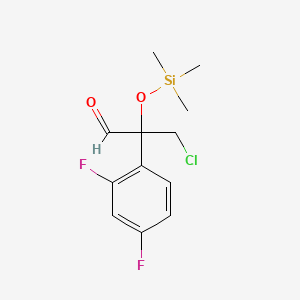
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and chloropropionaldehyde.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as distillation or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Involvement in metabolic or signaling pathways depending on its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-(2,4-difluorophenyl)propionaldehyde: Lacks the trimethylsilanyloxy group.
2-(2,4-Difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde: Lacks the chloro group.
3-Chloro-2-(trimethylsilanyloxy)propionaldehyde: Lacks the difluorophenyl group.
Uniqueness
The unique combination of chloro, difluorophenyl, and trimethylsilanyloxy groups in 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C12H15ClF2O2Si |
|---|---|
Poids moléculaire |
292.78 g/mol |
Nom IUPAC |
3-chloro-2-(2,4-difluorophenyl)-2-trimethylsilyloxypropanal |
InChI |
InChI=1S/C12H15ClF2O2Si/c1-18(2,3)17-12(7-13,8-16)10-5-4-9(14)6-11(10)15/h4-6,8H,7H2,1-3H3 |
Clé InChI |
BBTSBUZHTZHDKT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(CCl)(C=O)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)
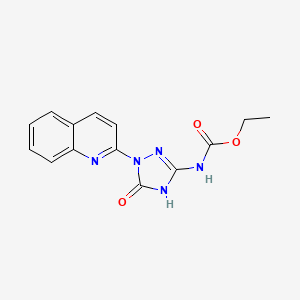
![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
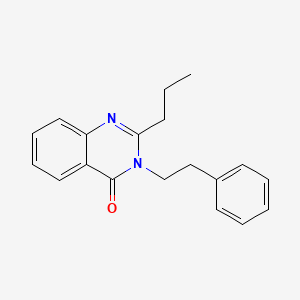
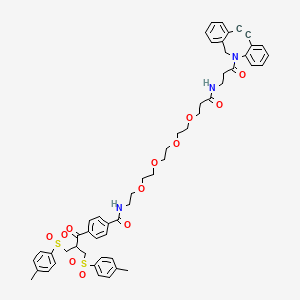

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
